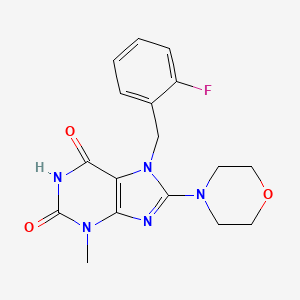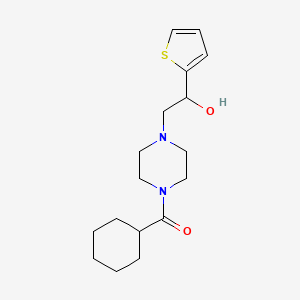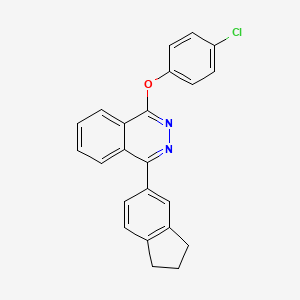
7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the purine ring, followed by the addition of the various substituents. The 2-fluoro-benzyl and morpholin-4-yl groups would likely be added in separate reactions . The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine ring system is planar, while the 2-fluoro-benzyl and morpholin-4-yl groups would add three-dimensionality to the molecule. The presence of the fluorine atom could also significantly affect the electronic properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl group could be susceptible to oxidation, and the purine ring could participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .作用機序
The mechanism of action of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. For example, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in cell cycle progression and is often overexpressed in cancer cells. Additionally, the compound has been found to modulate the activity of various neurotransmitters, including dopamine and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In particular, it has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a critical mechanism for the elimination of cancer cells. Additionally, the compound has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to neurodegeneration and inflammation. Furthermore, this compound has been shown to increase the expression of certain genes that are involved in cell differentiation and survival.
実験室実験の利点と制限
One of the advantages of using 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione in lab experiments is that it exhibits potent and selective activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been found to have relatively low toxicity, which is important for the development of safe and effective drugs. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could hinder the development of more potent and specific drugs.
将来の方向性
There are several potential future directions for research on 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione. One direction is to investigate its potential use in combination with other drugs or therapies for cancer treatment, as it has been shown to enhance the activity of certain chemotherapy drugs. Additionally, further research is needed to elucidate the compound's mechanism of action and identify specific targets for drug development. Furthermore, there is potential for the use of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections, which could be explored in future studies.
合成法
The synthesis of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione involves several steps, including the reaction of 2-fluorobenzylamine with 3-methyl-8-nitro-purine-2,6-dione, followed by reduction and cyclization. The yield of the synthesis process is relatively high, and the compound can be obtained in a pure form through recrystallization.
科学的研究の応用
Several studies have investigated the potential therapeutic applications of 7-(2-Fluoro-benzyl)-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione. In particular, it has been shown to exhibit promising anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer. Additionally, the compound has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Safety and Hazards
特性
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O3/c1-21-14-13(15(24)20-17(21)25)23(10-11-4-2-3-5-12(11)18)16(19-14)22-6-8-26-9-7-22/h2-5H,6-10H2,1H3,(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQKCTFYXSOXCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-(difluoromethyl)thieno[3,2-b]thiophene](/img/structure/B2677275.png)
![1-[(1-Methylpiperidin-4-yl)oxy]isoquinoline](/img/structure/B2677276.png)


![3-hexyl-4-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B2677279.png)
![6-chloro-N-[2-(5-chlorothiophen-2-yl)ethyl]-3-fluoropyridine-2-carboxamide](/img/structure/B2677282.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2677285.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2677288.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2677289.png)
![N-(2-chlorobenzyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2677291.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2677293.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2677294.png)
